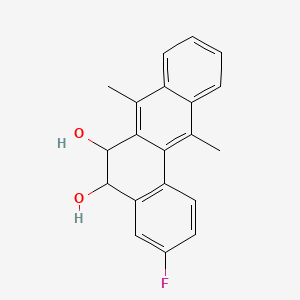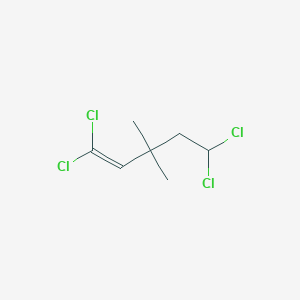
1,1,5,5-Tetrachloro-3,3-dimethylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5,5-Tetrachloro-3,3-dimethylpent-1-ene is an organic compound with the molecular formula C7H10Cl4 It is a chlorinated derivative of 3,3-dimethylpent-1-ene, characterized by the presence of four chlorine atoms attached to the carbon atoms at positions 1 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-tetrachloro-3,3-dimethylpent-1-ene typically involves the chlorination of 3,3-dimethylpent-1-ene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas (Cl2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent chlorination. The use of catalysts and advanced separation techniques can further enhance the purity and yield of the final product. Safety measures are crucial during the production process due to the hazardous nature of chlorine gas and the potential for by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,5,5-Tetrachloro-3,3-dimethylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HCl, HBr) in the presence of a solvent like dichloromethane (CH2Cl2).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Addition: Formation of dihalogenated or halohydrin products.
Elimination: Formation of alkenes or alkynes with varying degrees of unsaturation.
Wissenschaftliche Forschungsanwendungen
1,1,5,5-Tetrachloro-3,3-dimethylpent-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated moieties into target molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1,5,5-tetrachloro-3,3-dimethylpent-1-ene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s chlorine atoms can participate in electrophilic addition reactions, while the double bond can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that further react with biological molecules or other chemical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylpent-1-ene: The parent compound without chlorination.
1,1,3,3-Tetrachloro-2-methylpropane: A similar chlorinated compound with different substitution patterns.
1,1,4,4-Tetrachloro-2,2-dimethylbutane: Another chlorinated derivative with a different carbon backbone.
Uniqueness
1,1,5,5-Tetrachloro-3,3-dimethylpent-1-ene is unique due to its specific chlorination pattern and the presence of a double bond, which imparts distinct reactivity and potential applications compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
84077-52-1 |
|---|---|
Molekularformel |
C7H10Cl4 |
Molekulargewicht |
236.0 g/mol |
IUPAC-Name |
1,1,5,5-tetrachloro-3,3-dimethylpent-1-ene |
InChI |
InChI=1S/C7H10Cl4/c1-7(2,3-5(8)9)4-6(10)11/h3,6H,4H2,1-2H3 |
InChI-Schlüssel |
LBHGSAKAIUSJGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(Cl)Cl)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
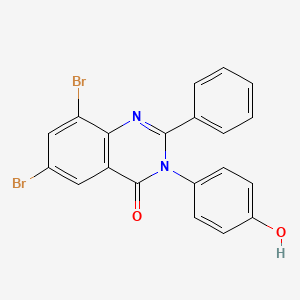
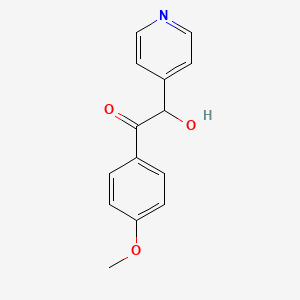
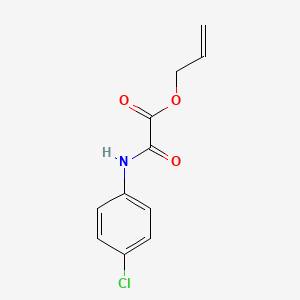
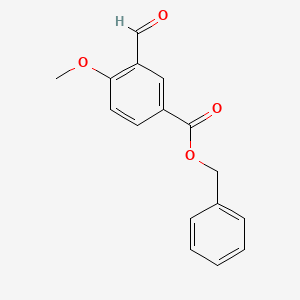
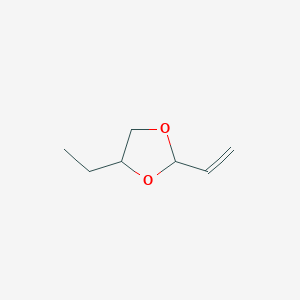
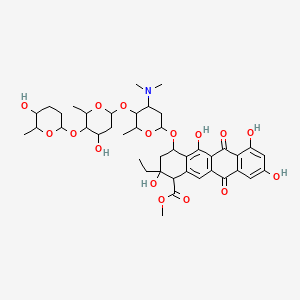
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)

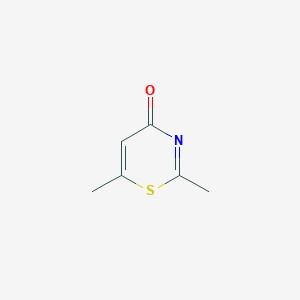
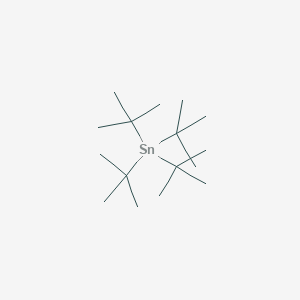
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
